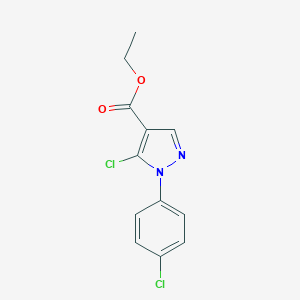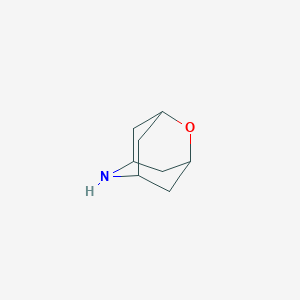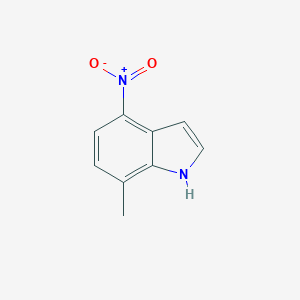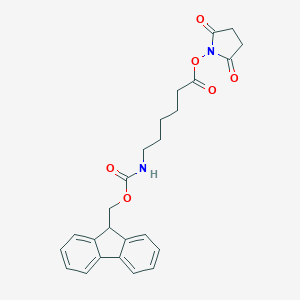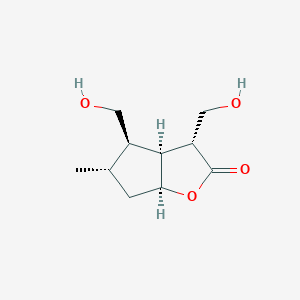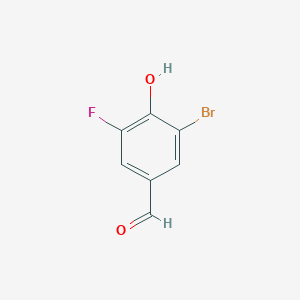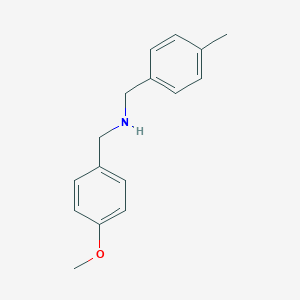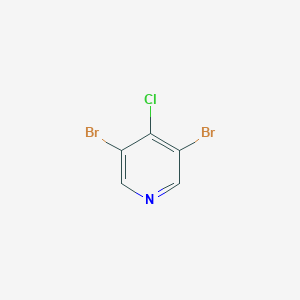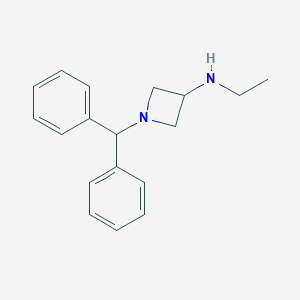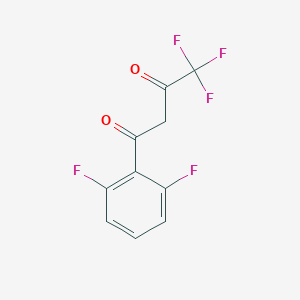
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DFB, is a chemical compound with the molecular formula C10H6F5O2. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
DFB acts as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This property makes it useful in the synthesis of pharmaceuticals and other compounds. DFB has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Effets Biochimiques Et Physiologiques
DFB has been shown to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DFB has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFB in lab experiments is its high reactivity towards nucleophiles, which makes it useful in the synthesis of other compounds. However, DFB can be difficult to handle due to its sensitivity to moisture and air. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of DFB in scientific research. One area of interest is the development of new fluorinated pharmaceuticals and agrochemicals using DFB as a building block. Another area of interest is the use of DFB in the synthesis of new chiral ligands for enantioselective catalysis. Additionally, the anticancer and anti-inflammatory properties of DFB could be further explored for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DFB involves the reaction of 2,6-difluorobenzaldehyde with 1,1,1-trifluoro-4-methoxy-2-butanol in the presence of a base such as potassium carbonate. This reaction yields DFB as a yellow solid with a melting point of 89-91°C.
Applications De Recherche Scientifique
DFB is widely used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. DFB is also used in the synthesis of chiral ligands for enantioselective catalysis.
Propriétés
Numéro CAS |
179184-60-2 |
|---|---|
Nom du produit |
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
Formule moléculaire |
C10H5F5O2 |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C10H5F5O2/c11-5-2-1-3-6(12)9(5)7(16)4-8(17)10(13,14)15/h1-3H,4H2 |
Clé InChI |
IKDFOGUGSKSZET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



